acetic acid;(2R)-1-phenylselanylpentan-2-ol
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Overview
Description
Acetic acid;(2R)-1-phenylselanylpentan-2-ol is a unique organic compound that combines the properties of acetic acid and a selenium-containing alcohol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The (2R)-1-phenylselanylpentan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpentan-2-ol typically involves the following steps:
Synthesis of (2R)-1-phenylselanylpentan-2-ol: This can be achieved through the reaction of a suitable selenium reagent with a chiral alcohol precursor. Common selenium reagents include diphenyl diselenide or phenylselenyl chloride.
Acetylation: The (2R)-1-phenylselanylpentan-2-ol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for acetic acid typically involve the oxidation of ethanol or acetaldehyde
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium atom or convert it to a different oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;(2R)-1-phenylselanylpentan-2-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their potential in cancer therapy, cardiovascular health, and immune system support.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-1-phenylselanylpentan-2-ol involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may target specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: An amino acid containing selenium, used in dietary supplements and research.
Diphenyl diselenide: A common selenium reagent used in organic synthesis.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpentan-2-ol is unique due to its combination of a chiral center, a selenium atom, and an acetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
834882-69-8 |
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Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
acetic acid;(2R)-1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
NMUBISNXHREDMB-HNCPQSOCSA-N |
Isomeric SMILES |
CCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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